![molecular formula C42H30N4 B3094368 5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole CAS No. 1257248-13-7](/img/structure/B3094368.png)

5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole

Overview

Description

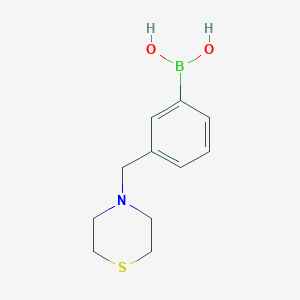

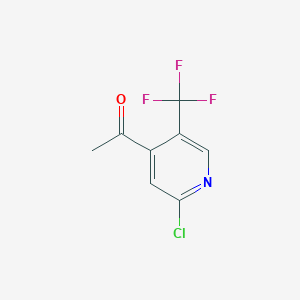

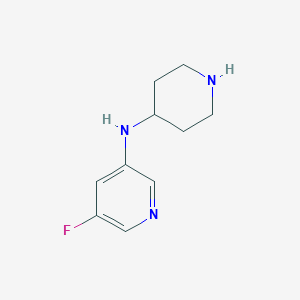

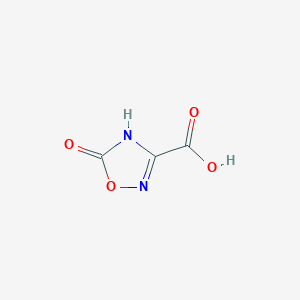

5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole, also known as DPTMC, is a novel organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic aromatic compound with a unique structure, consisting of a 5-membered ring with three nitrogen atoms and a 7-membered ring with two nitrogen atoms. DPTMC has been found to have a range of properties, including photochemical, electrochemical, and thermochemical stability, as well as low toxicity.

Scientific Research Applications

Piezofluorochromism and Electroluminescence : A study by Liu et al. (2018) explored the use of 4,6-diphenyl-1,3,5-triazine as a rotor in the construction of aggregation-induced emission (AIE) fluorophores. They found that compounds synthesized using this method exhibited reversible piezofluorochromic (PFC) behavior and were effective as emitters in non-doped sky-blue OLEDs, showing excellent electroluminescence performance (Liu et al., 2018).

Modulation of Excited States in Blue Light Emitters : Research by Li et al. (2022) used a similar triazine derivative as a model emitter in organic blue light emitters. By introducing carbazole or 2-bromized carbazole into the structure, they were able to modulate the excited state properties of these compounds, enhancing their applicability in blue light-emitting applications (Li et al., 2022).

Thermally Activated Delayed Fluorescence : Lee et al. (2016) synthesized several triazine-based compounds, including those with benzofurocarbazole and triazine units, to study their effectiveness as thermally activated delayed fluorescent (TADF) emitters. They found that these compounds showed high photoluminescence quantum yield and were effective in TADF devices, particularly when used as blue emitters (Lee et al., 2016).

Soluble Host Materials for Organic LEDs : Suh et al. (2016) synthesized new soluble host materials incorporating benzocarbazole and triphenyltriazine moieties for red phosphorescent OLEDs. They observed that the molecular design enhanced solubility and uniform film morphology, leading to highly efficient OLEDs (Suh et al., 2016).

Charge Transfer in Organic Light-Emitting Diodes : Zhao et al. (2020) designed and synthesized molecules with 2,4,6-diphenyl-1,3,5-triazine units for OLEDs, focusing on intramolecular and intermolecular charge transfer. Their findings demonstrated the potential of these molecules in enhancing the performance of solution-processed OLEDs (Zhao et al., 2020).

properties

IUPAC Name |

5-[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30N4/c1-42(2)35-22-11-9-20-31(35)33-25-34-32-21-10-12-23-37(32)46(38(34)26-36(33)42)30-19-13-18-29(24-30)41-44-39(27-14-5-3-6-15-27)43-40(45-41)28-16-7-4-8-17-28/h3-26H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTWCCOQVAMEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5N4C6=CC=CC(=C6)C7=NC(=NC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.